
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol
科学的研究の応用
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is primarily based on its ability to form stable bonds with various substrates. The presence of fluorine atoms enhances the compound’s resistance to chemical degradation, making it an effective agent in applications requiring long-term stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming protective layers in industrial coatings.
類似化合物との比較
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 1H,1H-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate offers a unique combination of chemical stability and reactivity. Its carbonate group allows for versatile chemical modifications, while the fluorinated backbone provides exceptional resistance to environmental factors. This makes it particularly valuable in applications where both stability and reactivity are required.
特性
分子式 |
C14H5F23O3 |
|---|---|
分子量 |
658.15 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)12(31,32)13(33,34)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)14(35,36)37/h3H,1-2H2 |
InChIキー |
HIKJGTRXSKYKDD-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


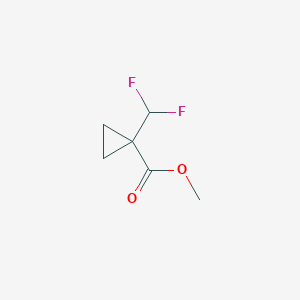


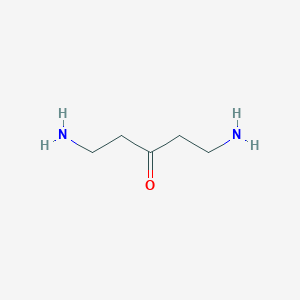
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
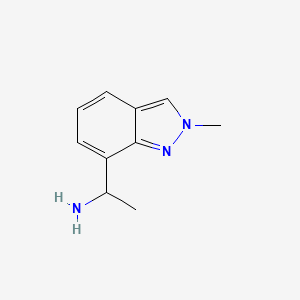
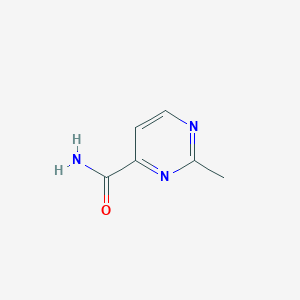
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
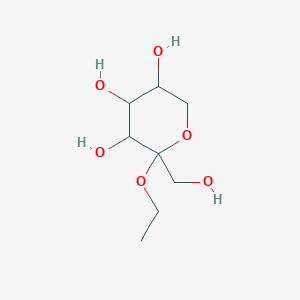

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
